Quadazocine, also known by its developmental code WIN-44,441, is a synthetic compound belonging to the benzomorphan family. It functions primarily as an opioid antagonist, exhibiting significant activity at the three major opioid receptors: mu (μ), kappa (κ), and delta (δ). Quadazocine is particularly known for its role as a silent antagonist, meaning it blocks these receptors without activating them, thus preventing the effects of opioid agonists such as morphine and fentanyl. Its primary application is in scientific research, where it serves as a valuable tool for studying opioid receptor interactions and the pharmacological effects of opioids .
Quadazocine is classified under the category of opioid antagonists and is specifically noted for its high affinity for the μ receptor and the κ2 subtype. This compound is synthesized in laboratory settings and is primarily utilized in research environments rather than clinical settings. The chemical structure of Quadazocine can be described by its molecular formula and a molar mass of approximately .
The synthesis of Quadazocine mesylate involves multiple steps, beginning with the formation of the benzomorphan core. The general synthetic route includes:
The synthesis requires precise control over reaction conditions including temperature, time, and reagent concentrations to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are typically employed to confirm the structure and purity of synthesized Quadazocine.
Quadazocine's molecular structure features a complex arrangement typical of benzomorphans. Key structural data include:
This structural complexity contributes to its unique pharmacological properties, particularly its receptor binding affinities .
Quadazocine undergoes various chemical reactions that can modify its structure:
These reactions are important for modifying Quadazocine for specific research applications or therapeutic uses.
Quadazocine acts primarily as a silent antagonist at opioid receptors, which means it binds to these receptors without activating them. This property allows it to block the effects of agonists at these sites effectively. Its mechanism involves:
The compound's stability and reactivity profile make it suitable for various experimental conditions but necessitate careful storage and handling practices .
Quadazocine is primarily used in scientific research with applications including:
These applications underscore Quadazocine's significance in advancing knowledge about opioid pharmacology and potential therapeutic strategies for managing pain and addiction.
Quadazocine (WIN-44,441) is a benzomorphan-derived opioid antagonist characterized by a complex receptor interaction profile. Its pharmacological significance lies in its ability to differentially target and modulate distinct opioid receptor types and subtypes, providing a valuable tool for elucidating opioid receptor function and heterogeneity.
Quadazocine functions as a high-affinity silent antagonist at the mu-opioid receptor. Binding studies demonstrate nanomolar affinity for this receptor, with competitive displacement observed against labeled mu-selective ligands. Unlike inverse agonists, Quadazocine lacks intrinsic activity upon binding, producing no measurable suppression of basal G-protein signaling in cellular models. Its mechanism involves strict orthosteric competition with both endogenous (β-endorphin) and exogenous (morphine, fentanyl) mu-opioid receptor agonists [1] [7].
Upon binding the mu-opioid receptor, Quadazocine stabilizes an inactive receptor conformation. This prevents agonist-induced conformational changes necessary for intracellular coupling, specifically inhibiting the exchange of GDP for GTP on the Gαi/o subunit of the heterotrimeric G-protein complex. Consequently, downstream signaling cascades are profoundly inhibited: adenylate cyclase inhibition is blocked, G-protein-gated inwardly rectifying potassium (GIRK) channel activation is prevented, and voltage-gated calcium channel suppression does not occur. This comprehensive "functional silencing" effectively abolishes mu-opioid receptor-mediated effects such as analgesia, euphoria, and respiratory depression in vivo [1] [6] [7]. Quadazocine's potency in reversing mu-opioid agonist effects has been consistently demonstrated across species, including reversal of fentanyl-induced antinociception in rhesus monkeys [3].
Quadazocine exhibits significant binding affinity for kappa-opioid receptors, with a pronounced selectivity profile favoring the kappa2 subtype over the kappa1 subtype. While classified as a broad-spectrum opioid antagonist, radioligand competition assays reveal a distinct pattern: Quadazocine displaces kappa2-selective ligands with substantially higher affinity (approximately 3-5 fold) compared to its displacement of ligands selective for the kappa1 subtype. This differential affinity forms the basis for its characterization as a "kappa2-preferring" antagonist in pharmacological studies, despite its concurrent high affinity for the mu-opioid receptor [7] [8] [9].
This subtype selectivity translates into functional differences in antagonism. Quadazocine potently reverses the behavioral and physiological effects of kappa2-preferring agonists like bremazocine and ethylketocyclazocine. In contrast, it demonstrates significantly weaker antagonism (requiring higher doses) against the effects of kappa1-selective agonists such as U50,488 and U69,593. This differential antagonism was clearly demonstrated in primate models using schedule-controlled behavior assays and antinociception tests. For instance, studies in squirrel monkeys and rhesus monkeys showed Quadazocine effectively antagonized bremazocine-induced rate suppression and antinociception, while requiring markedly higher doses to antagonize similar effects induced by U50,488 [8]. This functional dichotomy provided critical early evidence supporting the existence of pharmacologically distinct kappa-opioid receptor subtypes prior to molecular biological confirmation of a single gene (OPRK1). The prevailing hypothesis suggests Quadazocine's kappa2 selectivity may arise from its interaction with kappa-opioid receptors complexed with specific membrane-associated proteins or differing post-translational modifications, rather than binding to a genetically distinct receptor entity [9].
Table 1: Quadazocine Receptor Binding Affinity and Functional Antagonism Profiles
Receptor Type/Subtype | Relative Binding Affinity | Characterization of Antagonism | Probes for Functional Antagonism |
---|---|---|---|
Mu-Opioid Receptor | High (Ki in nM range) | High-potency silent antagonism | Fentanyl, Morphine |
Kappa1-Opioid Receptor | Moderate | Weak functional antagonism (high doses required) | U50,488, U69,593 |
Kappa2-Opioid Receptor | High (Kappa2 > Kappa1) | Potent functional antagonism | Bremazocine, Ethylketocyclazocine |
Delta-Opioid Receptor | Lower than Mu/Kappa2 | Silent antagonism (weak modulatory role) | Deltorphin, DPDPE |
Quadazocine binds to the delta-opioid receptor with lower affinity compared to its interactions with the mu-opioid receptor and kappa2-opioid receptor subtypes. Functionally, it acts as a silent antagonist at delta-opioid receptors, effectively blocking the actions of delta-selective agonists like deltorphin and [D-Pen²,D-Pen⁵]enkephalin (DPDPE) in vitro. However, its delta-opioid receptor antagonism is generally overshadowed in vivo by its more potent effects at mu-opioid and kappa-opioid receptors [7].
The modulatory role of Quadazocine at delta-opioid receptors may become functionally relevant in specific contexts, particularly concerning heteromeric receptor complexes. Evidence suggests that mu-opioid receptor/delta-opioid receptor heteromers exhibit distinct pharmacological properties. While direct data on Quadazocine's interaction with such heteromers is limited, its ability to bind both receptors raises the possibility of allosteric modulatory effects within these complexes. This potential interaction could influence the trafficking, signaling, or ligand affinity of the heteromeric complex, representing an area requiring further investigation. Currently, Quadazocine's primary pharmacological utility concerning delta-opioid receptors remains its ability to block agonist activation, albeit with lower potency than its actions at other opioid receptors [1].
Quadazocine exhibits distinct receptor occupancy profiles when comparing in vitro binding assays to in vivo functional antagonism, highlighting the influence of the biological environment and pharmacokinetic factors.
Table 2: Comparison of Quadazocine Receptor Occupancy In Vitro vs. In Vivo
Parameter | In Vitro Profile | In Vivo Profile |
---|---|---|
Primary Target Occupancy | High affinity for Mu-Opioid Receptor and Kappa2-Opioid Receptor | Rapid occupancy of Mu-Opioid Receptor and Kappa2-Opioid Receptor at moderate doses |
Kinetics | Rapid equilibrium, competitive binding | Slower tissue distribution influences occupancy onset; Duration influenced by lipophilicity and metabolism |
Functional Correlation (Mu) | Direct correlation between occupancy and blockade of agonist binding | Strong correlation: High receptor occupancy translates to potent reversal of agonist effects (e.g., fentanyl analgesia reversal) |
Functional Correlation (Kappa2) | Direct correlation between occupancy and blockade of Kappa2 agonist binding | Strong correlation: Occupancy predicts reversal of Bremazocine effects |
Functional Correlation (Kappa1) | Moderate affinity in binding assays | Poorer correlation: High occupancy often required for functional antagonism of U50,488 effects |
Dose Dependency | Concentration-dependent occupancy | Dose-dependent occupancy; Mu/Kappa2 occupancy achieved at lower doses than Kappa1 occupancy |
In vitro, Quadazocine demonstrates rapid, concentration-dependent, and competitive occupancy of mu-opioid, kappa2-opioid, and delta-opioid receptors in isolated membrane preparations and cell-based systems. Its binding kinetics and affinity are readily quantifiable using radiolabeled ligands, revealing its rank order affinity (mu ≥ kappa2 > kappa1 > delta) [7] [8].
In vivo, Quadazocine's receptor occupancy is demonstrably functional but influenced by factors beyond pure affinity. Its moderate lipophilicity governs its distribution to the central nervous system, impacting the onset of receptor blockade. Studies employing antagonism of agonist-induced effects (e.g., antinociception, rate suppression) provide indirect measures of in vivo occupancy. Quadazocine achieves functional occupancy of mu-opioid receptors and kappa2-opioid receptors at relatively low systemic doses, effectively reversing the effects of agonists like fentanyl and bremazocine respectively in species such as rats and rhesus monkeys. For example, research in rhesus monkeys demonstrated Quadazocine's equipotency in antagonizing fentanyl in males and females, indicating consistent mu-opioid receptor occupancy across sexes [3]. However, achieving functional antagonism at kappa1-opioid receptors requires significantly higher doses of Quadazocine, reflecting its lower affinity for this subtype and suggesting that near-saturation occupancy is needed for functional blockade against potent agonists like U50,488 [8]. This dose-dependent and subtype-selective occupancy profile underlies Quadazocine's utility as a pharmacological tool for dissecting opioid receptor subtype contributions in vivo.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0